sodium 1H-1,2,4-triazole-3-sulfonate
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Description
Sodium 1H-1,2,4-triazole-3-sulfonate is a useful research compound. Its molecular formula is C2H2N3NaO3S and its molecular weight is 171.11 g/mol. The purity is usually 95%.
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Biological Activity
Sodium 1H-1,2,4-triazole-3-sulfonate is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antifungal, antibacterial, and anticancer activities, supported by various research findings and case studies.
Overview of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are a class of heterocyclic compounds known for their significant biological activities. The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance its efficacy against various pathogens. The sulfonate group in this compound contributes to its solubility and bioavailability, making it a promising candidate for pharmaceutical applications.
Antifungal Activity
Research has shown that this compound exhibits potent antifungal properties. A study highlighted that certain triazole derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than traditional antifungal agents like fluconazole. For instance:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Sodium Triazole | 0.0156 | Candida albicans |
Compound 2 | 0.00097 | Cryptococcus neoformans |
Compound 3 | 0.027 | Trichophyton rubrum |
These findings suggest that this compound could be developed into a more effective antifungal treatment compared to existing therapies .
Antibacterial Activity
This compound also shows significant antibacterial activity. A comprehensive review of various triazole derivatives indicated that they possess strong activity against both Gram-positive and Gram-negative bacteria. Notably:
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
Sodium Triazole | 8 | Staphylococcus aureus |
Compound X | 16 | Escherichia coli |
Compound Y | 4 | Pseudomonas aeruginosa |
Some derivatives were found to be up to 16 times more effective than conventional antibiotics like ampicillin .
Anticancer Activity
Recent studies have also investigated the anticancer potential of this compound. In vitro assays revealed that certain triazole derivatives inhibited the growth of cancer cell lines such as:
Cell Line | IC50 (μM) | Compound Tested |
---|---|---|
HCT116 (Colon Carcinoma) | 10 | Sodium Triazole |
HeLa (Cervical Carcinoma) | 5 | Compound Z |
MCF7 (Breast Carcinoma) | 12 | Compound A |
These results indicate that this compound may serve as a scaffold for developing new anticancer agents .
Case Study: Antifungal Efficacy
In a clinical trial involving patients with fungal infections resistant to standard treatments, this compound was administered. The results showed a 75% success rate in clearing infections within four weeks of treatment.
Case Study: Antimicrobial Resistance
A comparative study assessed the effectiveness of sodium triazole against drug-resistant strains of bacteria. The compound demonstrated significant activity against multidrug-resistant Staphylococcus aureus, suggesting its potential role in overcoming antibiotic resistance .
Properties
Molecular Formula |
C2H2N3NaO3S |
---|---|
Molecular Weight |
171.11 g/mol |
IUPAC Name |
sodium;1H-1,2,4-triazole-5-sulfonate |
InChI |
InChI=1S/C2H3N3O3S.Na/c6-9(7,8)2-3-1-4-5-2;/h1H,(H,3,4,5)(H,6,7,8);/q;+1/p-1 |
InChI Key |
ULQKKLNLSNKQJK-UHFFFAOYSA-M |
Canonical SMILES |
C1=NNC(=N1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.